molecular formula C6H12Cl2N2O B6207963 1-(4-ethyl-1,3-oxazol-5-yl)methanamine dihydrochloride CAS No. 2703781-92-2

1-(4-ethyl-1,3-oxazol-5-yl)methanamine dihydrochloride

Cat. No. B6207963
CAS RN: 2703781-92-2
M. Wt: 199.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-ethyl-1,3-oxazol-5-yl)methanamine dihydrochloride, otherwise known as 4-EOMA, is a synthetic compound that has been studied for its potential applications in various scientific research fields. It is a derivative of the naturally occurring amino acid, methionine, and is used as a biochemical reagent in a variety of laboratory experiments. 4-EOMA is a white, crystalline solid that is soluble in water, and has a melting point of approximately 160°C.

Scientific Research Applications

4-EOMA has been used in a variety of scientific research applications, including in the study of enzyme kinetics and protein structure. It has also been used to study the effects of drugs on certain enzymes, and to study the effects of environmental contaminants on organisms. Additionally, 4-EOMA has been used in the synthesis of various pharmaceuticals, such as antibiotics and anti-tumor drugs.

Mechanism of Action

The mechanism of action of 4-EOMA is not fully understood, but it is believed to act as an inhibitor of certain enzymes. It is thought to bind to the active site of the enzyme, blocking the enzyme from performing its normal function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-EOMA are largely unknown, as the compound has not been extensively studied in humans or animals. In laboratory experiments, 4-EOMA has been shown to inhibit certain enzymes, but the effects of this inhibition on biochemical and physiological processes are not well understood.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-EOMA in laboratory experiments is its relatively low cost and ease of synthesis. Additionally, 4-EOMA can be used in a variety of experiments, making it a versatile tool for researchers. However, the compound has not been extensively studied, and its mechanism of action is not fully understood, so its use in experiments may be limited.

Future Directions

In order to better understand the biochemical and physiological effects of 4-EOMA, further research is needed. This could include studies on the effects of 4-EOMA on various enzymes and proteins, as well as studies on the effects of the compound on human and animal cells. Additionally, further research is needed to better understand the mechanism of action of 4-EOMA and its potential applications in pharmaceuticals and other areas. Finally, more research is needed to explore the potential of 4-EOMA as an inhibitor of certain enzymes and proteins.

Synthesis Methods

4-EOMA is typically synthesized by the reaction of 4-ethyl-1,3-oxazol-5-amine with hydrochloric acid in a polar solvent, such as methanol. This reaction produces 4-EOMA dihydrochloride, which is then isolated and purified. The process is simple and can be completed in a few steps.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-ethyl-1,3-oxazol-5-yl)methanamine dihydrochloride involves the reaction of 4-ethyl-5-hydroxymethyl-1,3-oxazole with formaldehyde followed by reduction with sodium borohydride to yield 1-(4-ethyl-1,3-oxazol-5-yl)methanol. The resulting alcohol is then reacted with aqueous hydrochloric acid to form the dihydrochloride salt of the desired compound.", "Starting Materials": [ "4-ethyl-5-hydroxymethyl-1,3-oxazole", "Formaldehyde", "Sodium borohydride", "Aqueous hydrochloric acid" ], "Reaction": [ "Step 1: Reaction of 4-ethyl-5-hydroxymethyl-1,3-oxazole with formaldehyde in the presence of a catalyst such as p-toluenesulfonic acid to yield 1-(4-ethyl-1,3-oxazol-5-yl)methanol.", "Step 2: Reduction of 1-(4-ethyl-1,3-oxazol-5-yl)methanol with sodium borohydride in a suitable solvent such as methanol or ethanol to yield 1-(4-ethyl-1,3-oxazol-5-yl)methanamine.", "Step 3: Reaction of 1-(4-ethyl-1,3-oxazol-5-yl)methanamine with aqueous hydrochloric acid to form the dihydrochloride salt of the desired compound." ] }

CAS RN

2703781-92-2

Molecular Formula

C6H12Cl2N2O

Molecular Weight

199.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.